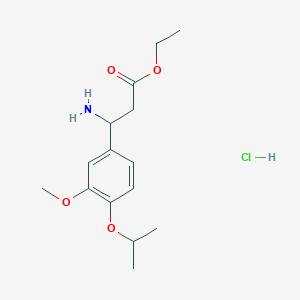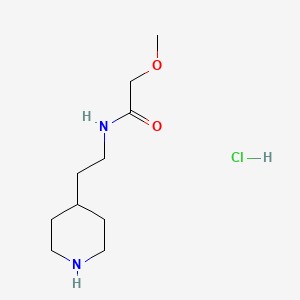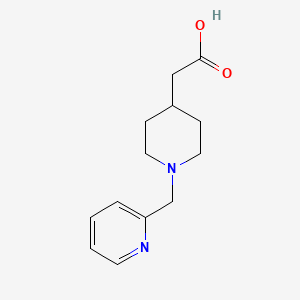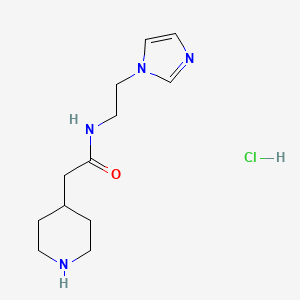
Boc-beta-cyclopenten-1-yl-DL-alanine
Descripción general
Descripción
Boc-beta-cyclopenten-1-yl-DL-alanine is a synthetic amino acid analog used primarily in proteomics research. It has the molecular formula C13H21NO4 and a molecular weight of 255.31 . This compound is characterized by the presence of a cyclopentene ring and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable tool in peptide synthesis and other biochemical applications.
Métodos De Preparación
The synthesis of Boc-beta-cyclopenten-1-yl-DL-alanine typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopentene ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.
Análisis De Reacciones Químicas
Boc-beta-cyclopenten-1-yl-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Boc-beta-cyclopenten-1-yl-DL-alanine has diverse applications in scientific research, including:
Enzyme Inhibition Studies: It is used as a tool for investigating enzyme inhibition, particularly in amino acid metabolism.
Protein Synthesis Research: It is integrated into peptides to study the effects of unconventional amino acids on protein structure and function.
Antibacterial Development: It is explored for its potential antibacterial properties by disrupting bacterial amino acid biosynthesis pathways.
Metabolic Pathway Elucidation: It serves as a metabolic probe to trace and map specific pathways in metabolic studies.
Mecanismo De Acción
The mechanism of action of Boc-beta-cyclopenten-1-yl-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It acts as a competitive inhibitor in enzyme inhibition studies, interacting with the active sites of enzymes and affecting their catalytic activity. The molecular targets and pathways involved include amino acid metabolism and protein synthesis.
Comparación Con Compuestos Similares
Boc-beta-cyclopenten-1-yl-DL-alanine can be compared with other amino acid analogs such as:
Beta-cyclopenten-1-yl-DL-alanine: Lacks the Boc protecting group, making it less stable in certain reactions.
Cyclopentylalanine: Contains a cyclopentane ring instead of a cyclopentene ring, affecting its reactivity and applications.
Beta-cyclohexenylalanine: Contains a cyclohexene ring, which introduces different steric and electronic effects.
Propiedades
IUPAC Name |
3-(cyclopenten-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h6,10H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZNVBLRNCMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)

![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)

![[1-(Methoxymethyl)cyclopentyl]amine hydrochloride](/img/structure/B1390263.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)


![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)
